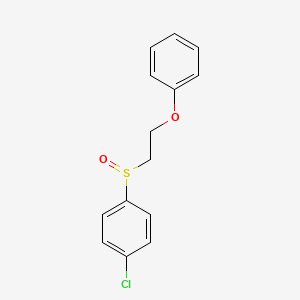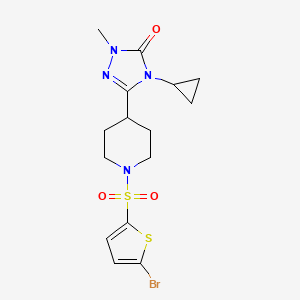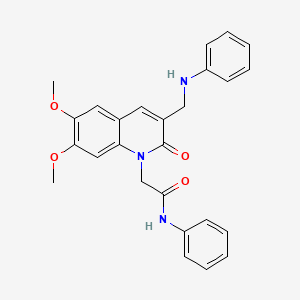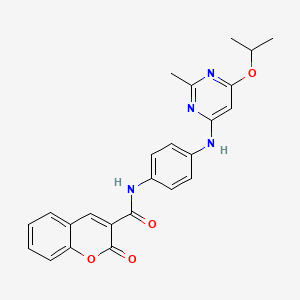![molecular formula C23H25NO6S B2748827 Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-26-0](/img/structure/B2748827.png)
Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to.Aplicaciones Científicas De Investigación
Selective Hydrolysis of Methanesulfonate Esters
Selective hydrolysis studies on methanesulfonate esters, including Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate analogs, demonstrate the potential for precise chemical modifications in pharmaceutical synthesis, offering insights into optimizing drug purity and efficacy without altering the core active molecule (Chan, Cox, & Sinclair, 2008).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structures of closely related compounds provide foundational knowledge for understanding the chemical behavior and potential applications of this compound. Such studies aid in the development of new synthetic routes and the improvement of existing ones for pharmaceuticals (Kaur et al., 2012).
Diethyltin-based Self-assemblies
Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, including methanesulfonate-based ligands, highlights the versatility of this compound in constructing complex molecular architectures. These findings have implications for material science, catalysis, and drug delivery systems (Shankar et al., 2011).
Ring-opening Reactions
The study of ring-opening reactions of pyrrolidine-carboxylates underlines the synthetic utility of methanesulfonic acid in facilitating transformations relevant to the synthesis of complex organic molecules, including pharmaceuticals. This research provides insights into novel synthetic pathways that could be applied to derivatives of this compound for therapeutic purposes (Shimizu et al., 2010).
Mecanismo De Acción
Target of Action
It’s suggested that the compound may interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in cells . These molecules are involved in inflammatory responses, suggesting that the compound may have anti-inflammatory properties.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It may inhibit endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, suggesting that the compound may have neuroprotective and anti-inflammatory effects.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGEPUSSKTPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)




![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
